molecular formula C18H16N4O2 B2624402 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide CAS No. 1203115-03-0

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide

Cat. No.: B2624402
CAS No.: 1203115-03-0
M. Wt: 320.352
InChI Key: KTIIJFCFERDAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is a chemical compound based on the pyridazinone scaffold, a structure recognized for its relevance in medicinal chemistry research. Pyridazinone derivatives are investigated as key scaffolds for developing novel therapeutic agents and are known to exhibit a range of promising biological activities . Specifically, scientific literature indicates that pyridazinone and structurally related compounds are of significant interest in anti-inflammatory research, where they have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and the production of pro-inflammatory cytokines like IL-6 in cellular models . Furthermore, some pyridazinone derivatives have been identified through virtual screening as novel acetylcholinesterase (AChE) inhibitors, suggesting potential for research in neurodegenerative conditions . The mechanism of action for pyridazinones can vary, with some compounds acting as formyl peptide receptor (FPR) agonists to modulate leukocyte inflammatory activities, while others may mediate effects through FPR-independent pathways . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-13(18(24)20-15-8-5-11-19-12-15)22-17(23)10-9-16(21-22)14-6-3-2-4-7-14/h2-13H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIIJFCFERDAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is a compound belonging to the class of pyridazinone derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyridazinone ring system, a phenyl group, and a pyridine moiety. Its chemical structure can be represented as follows:

C16H16N4O\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}

This configuration contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic functions. For instance, it has shown potential as an inhibitor of carbonic anhydrase (CA) isoforms and cyclooxygenase (COX) enzymes .
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing downstream signaling pathways involved in inflammation and pain response.

Biological Activity Overview

The compound has been evaluated for its anti-inflammatory and analgesic properties through various in vitro and in vivo studies.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Inhibition Constants: The compound exhibited significant inhibitory activity against various human carbonic anhydrase isoforms with inhibition constants ranging from 5.3 nM to 106.4 nM .
  • COX Inhibition: It showed promising inhibitory effects on COX-1 and COX-2 enzymes, with IC50 values indicating superior potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

In Vivo Studies

In vivo evaluations have supported the in vitro findings:

  • Anti-inflammatory Effects: The compound demonstrated notable anti-inflammatory effects in animal models, correlating with its enzyme inhibition profile .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesInhibitory Activity (IC50)
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(furan-2-yl)ethyl)propanamideFuran ring instead of pyridineIC50 = 37.1 nM
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(pyridin-2-yl)ethyl)propanamidePyridine ring variationIC50 = 34.2 nM

This table highlights that while variations in structure can lead to differences in biological activity, the core pyridazinone framework retains significant bioactivity across derivatives.

Case Studies

Several case studies have highlighted the potential of pyridazine derivatives in treating inflammatory diseases:

  • Pyridazine-Based COX Inhibitors: A study demonstrated that derivatives similar to the compound exhibited selective COX inhibition with improved gastric safety profiles compared to traditional NSAIDs .
  • Multi-target Anti-inflammatory Candidates: Research focused on pyridazine derivatives showed promising results against multiple inflammatory pathways, suggesting a multi-faceted approach to treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name (Source) Structural Features Molecular Weight (Da) Biological Activity/Notes
Target Compound Pyridin-3-yl amide, phenyl-pyridazinone core ~365.38* Hypothesized protease/acetylcholinesterase inhibition based on structural analogs
3-(6-Oxo-3-phenylpyridazin-1-yl)-N-phenethylpropanamide (ZINC00220177, ) Phenethyl amide (vs. pyridin-3-yl) ~377.43 Acetylcholinesterase inhibitor; bulkier substituent may reduce cell permeability
Compound 84 () 4-Bromophenyl, 3-methoxybenzyl, propanamide side chain ~465.34 Anti-inflammatory activity; bromine enhances stability and binding affinity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (6j, ) Antipyrine moiety (vs. pyridin-3-yl) 527.28 [M+H]+ Synthesized for anti-inflammatory screening; higher molecular weight may limit bioavailability
Compound 6f () 4-Chlorophenylpiperazine, antipyrine hybrid ~548.22 [M+H]+ Chlorine atom introduces electron-withdrawing effects, potentially enhancing target binding


*Calculated molecular weight based on formula (C20H17N4O2).

Key Structural and Functional Insights:

Amide Substituent Effects :

  • The pyridin-3-yl group in the target compound likely engages in π-π stacking or hydrogen bonding with enzymes, as seen in similar protease inhibitors (e.g., Metocurine in binds via aromatic residues like Phe140 and His163).
  • Replacing pyridin-3-yl with phenethyl (ZINC00220177) increases hydrophobicity, which may reduce solubility but improve membrane penetration .

Pyridazinone Core Modifications: Anti-inflammatory derivatives (e.g., Compound 84) use bromophenyl and methoxybenzyl groups to enhance binding to inflammatory targets like COX-2 . Antipyrine hybrids (e.g., 6j) merge pyridazinone with antipyrine’s analgesic properties, though increased molecular weight (~527 Da) may challenge drug-likeness .

Halogenation Impact :

  • Chlorine or fluorine substitutions (e.g., 6f, 6g) improve binding through electrostatic interactions, as observed in protease inhibition studies .

Research Findings and Implications

  • Anti-Inflammatory Potential: Structural similarity to pyridazinone derivatives like Compound 84 supports exploration in COX-2 or cytokine inhibition pathways .
  • Synthetic Feasibility : The synthesis of antipyrine hybrids (–5) demonstrates scalable routes for modifying the target compound’s amide group to optimize activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.